(6-Chloropyridin-2-YL)methanesulfonyl chloride
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Overview
Description
(6-Chloropyridin-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-YL)methanesulfonyl chloride typically involves the chlorination of 2-pyridinemethanesulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .
Major Products Formed
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .
Scientific Research Applications
(6-Chloropyridin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-YL)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 6-position.
4-Chloropyridine-2-sulfonyl chloride: Similar in structure but has the chlorine atom at the 4-position instead of the 6-position.
Uniqueness
(6-Chloropyridin-2-YL)methanesulfonyl chloride is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its applications in various fields .
Properties
Molecular Formula |
C6H5Cl2NO2S |
---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
OQLCUTQCMPCQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
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